N,2-Diphenyl[60]fulleropyrrolidine
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C74H13N/c1-3-7-12(8-4-1)72-74-70-64-58-48-36-28-20-16-14-15-18-22(20)30(36)40-34-26(18)27-19(15)23-21-17(14)25-24(16)32-38(28)46-52-42(32)43-33(25)39-29(21)37-31(23)41-35(27)45-44(34)56(50(40)58)66(70)67-57(45)51(41)59-49(37)55-47(39)53(43)61-60(52)68(62(64)54(46)48)73(74,69(61)63(55)65(59)71(67)74)11-75(72)13-9-5-2-6-10-13/h1-10,72H,11H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOZJSRJOSFVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C(N1C1=CC=CC=C1)C1=CC=CC=C1)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373934-14-5 | |
| Record name | N,2-Diphenyl[60]fulleropyrrolidine (contains 5% Hexane at maximum) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Pathways for Fulleropyrrolidine Formation
Elucidation of Azomethine Ylide Generation Mechanisms
Azomethine ylides are nitrogen-based 1,3-dipoles that serve as key intermediates in the synthesis of nitrogen-containing five-membered heterocyclic compounds like pyrrolidines. nih.govwikipedia.org Their generation for the synthesis of N,2-Diphenyl wikipedia.orgfulleropyrrolidine can be achieved through several pathways.
The most common and direct route to the azomethine ylide required for N,2-Diphenyl wikipedia.orgfulleropyrrolidine is the thermal condensation of N-phenylglycine (an N-substituted amino acid) and benzaldehyde (B42025) (a carbonyl compound). osti.gov This reaction, when conducted in the presence of C₆₀, proceeds via the in-situ generation of an azomethine ylide. The process involves the iminium ion formation from the amine and aldehyde, followed by a decarboxylation step, which is often facilitated by heat, to produce the reactive dipole. This dipole is then immediately trapped by the C₆₀ fullerene. osti.govresearchgate.net
Step 1: Formation of an iminium ion from the condensation of N-phenylglycine and benzaldehyde.
Step 2: Thermal decarboxylation of the iminium intermediate to generate the diphenyl-substituted azomethine ylide.
Step 3: 1,3-dipolar cycloaddition of the ylide to C₆₀.
Table 1: Key Reactants for Azomethine Ylide Generation via Decarboxylation
| Role | Compound | Structure |
|---|---|---|
| Amino Acid | N-Phenylglycine | C₆H₅NHCH₂COOH |
| Carbonyl Compound | Benzaldehyde | C₆H₅CHO |
Fulleropyrrolidines can also be synthesized through thermal reactions of C₆₀ with α-amino acids without the external addition of an aldehyde. researchgate.net In these aldehyde-free methods, the necessary carbonyl component is believed to be generated from the amino acid itself or its derivatives under thermal conditions, possibly through complex C-N bond cleavages. researchgate.net While this route is less direct for producing a specifically substituted compound like N,2-Diphenyl wikipedia.orgfulleropyrrolidine, it highlights the diverse reactivity of amino acids in fullerene chemistry.
1,3-Dipolar Cycloaddition to the Fullerene Core
Once the diphenyl-substituted azomethine ylide is generated, it readily undergoes a 1,3-dipolar cycloaddition reaction with the electron-deficient C₆₀ cage. researchgate.netwikipedia.org This step is a classic example of a pericyclic reaction.
Frontier Molecular Orbital (FMO) theory is instrumental in explaining the reactivity in 1,3-dipolar cycloadditions. imperial.ac.ukresearchgate.net The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (the azomethine ylide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (the C₆₀ fullerene). acs.orgnih.gov
The energy gap between the HOMO of the ylide and the LUMO of the fullerene is relatively small, which facilitates a strong orbital interaction and leads to a lower activation energy for the cycloaddition. nih.govresearchgate.net This HOMO(dipole)-LUMO(dipolarophile) interaction is typically the dominant one, classifying the reaction as a forward-electron-demand cycloaddition. The symmetry of these frontier orbitals must allow for constructive overlap to form the new sigma bonds of the pyrrolidine (B122466) ring. imperial.ac.uk
Table 2: Frontier Orbital Interaction in the Prato Reaction
| Reactant | Molecular Orbital | Role in Interaction |
|---|---|---|
| Azomethine Ylide | HOMO | Electron Donor |
The C₆₀ molecule has two types of carbon-carbon bonds: those at the fusion of two six-membered rings ( beilstein-journals.orgbeilstein-journals.org bonds) and those at the fusion of a six-membered and a five-membered ring ( beilstein-journals.orgresearchgate.net bonds). nih.govnih.gov Cycloaddition reactions, including the Prato reaction, overwhelmingly occur at the beilstein-journals.orgbeilstein-journals.org junctions. wikipedia.orgnih.gov
This pronounced regioselectivity is attributed to several factors:
Higher Electron Density: The beilstein-journals.orgbeilstein-journals.org bonds have a higher electron density and are more pyramidalized, making them more reactive and analogous to electron-rich alkenes. wikipedia.orgnih.gov
Thermodynamic Stability: The adduct formed by addition across a beilstein-journals.orgbeilstein-journals.org bond is thermodynamically more stable. osti.govresearchgate.net Addition to a beilstein-journals.orgresearchgate.net bond would disrupt the aromaticity of the adjacent five-membered rings to a greater extent, resulting in a less stable product. While beilstein-journals.orgresearchgate.net adducts can sometimes form as kinetic products, they often rearrange to the more stable beilstein-journals.orgbeilstein-journals.org isomer upon heating. osti.gov
Therefore, the 1,3-dipolar cycloaddition of the diphenyl-substituted azomethine ylide selectively targets one of the 30 available beilstein-journals.orgbeilstein-journals.org bonds on the C₆₀ surface, leading to the formation of N,2-Diphenyl wikipedia.orgfulleropyrrolidine. osti.govnih.gov
Proposed Reaction Pathways for Specific Fulleropyrrolidine Syntheses
The general Prato reaction framework can be adapted to synthesize a wide variety of substituted fulleropyrrolidines. The specific reactants chosen dictate the structure of the final product and can influence the reaction pathway and stereochemical outcome.
The synthesis of N-benzyl fulleropyrrolidines is a direct application of the Prato reaction methodology. The key components for this synthesis are google.comfullerene, an aldehyde, and an amine that provides the N-benzyl group, such as N-benzylglycine (a derivative of an amino acid) or dibenzylamine. researchgate.netacs.org
The plausible mechanism proceeds as follows:
Formation of the Azomethine Ylide: The reaction is initiated by the in-situ generation of an N-benzyl substituted azomethine ylide. This occurs through the condensation of the N-benzyl amine source with an aldehyde. The process involves the formation of an iminium ion, which then undergoes deprotonation to yield the reactive 1,3-dipole (the azomethine ylide).
1,3-Dipolar Cycloaddition: The generated azomethine ylide then reacts with the electron-deficient chem-station.comchem-station.com double bond of the C60 fullerene cage. This is a concerted pericyclic reaction where the dipole adds across the fullerene double bond, forming a five-membered pyrrolidine ring fused to the C60 scaffold.
Microwave-assisted synthesis under solvent-free conditions has been shown to be an efficient method for producing N-benzyl fulleropyrrolidines in good yields. researchgate.net This approach offers advantages such as high reaction rates and reduced decomposition of substrates. researchgate.net
Table 1: Reactants and Conditions for N-Benzyl Fulleropyrrolidine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Class |
|---|---|---|---|---|
| google.comFullerene | Dibenzylamine | Aldehyde Derivatives | Microwave Irradiation, Solvent-Free | N-Benzyl Fulleropyrrolidines |
| google.comFullerene | N-benzyl-L-proline | Aldehyde | Thermal (e.g., reflux in toluene) | N-Benzyl Fulleropyrrolidines |
The synthesis of 2,5-diaryl fulleropyrrolidines involves a thermal reaction between google.comfullerene, an aromatic aldehyde, and an arylmethanamine. nih.gov A significant finding in this synthesis is that the stereoselectivity of the product is highly dependent on the substitution pattern of the amine reactant. nih.gov
The reaction pathways diverge based on the nature of the arylmethanamine, leading to distinct stereoisomers:
Pathway A (cis-isomers): When an N-unsubstituted arylmethanamine is used, the reaction exclusively produces the cis-2,5-diaryl fulleropyrrolidine isomer. nih.gov
Pathway B (trans-isomers): Conversely, when an N-substituted arylmethanamine is used, the reaction consistently yields the trans-2,5-diaryl fulleropyrrolidine isomer as the major product. nih.gov
The underlying mechanism for both pathways is a 1,3-dipolar cycloaddition, similar to other Prato-type reactions. The crucial difference lies in the geometry of the transition state during the cycloaddition step. Theoretical calculations have been employed to understand this stereoselectivity. nih.gov The calculations, performed at the B3LYP/6-31G(d,p) level, investigated the transition-state structures for the different cycloaddition pathways and confirmed that the formation of the trans isomer is energetically more favorable when an N-substituted amine is used. nih.gov
Table 2: Stereochemical Outcomes in 2,5-Diaryl Fulleropyrrolidine Synthesis
| Pathway | Amine Reactant | Key Reactants | Predominant Product |
|---|---|---|---|
| A | N-Unsubstituted Arylmethanamine | google.comFullerene, Aromatic Aldehyde | cis-2,5-Diaryl Fulleropyrrolidine |
| B | N-Substituted Arylmethanamine | google.comFullerene, Aromatic Aldehyde | trans-2,5-Diaryl Fulleropyrrolidine |
Electronic and Electrochemical Characteristics of N,2 Diphenyl 1 Fulleropyrrolidine and Derivatives
Electron-Accepting Capabilities of Fulleropyrrolidines
Fulleropyrrolidines, including N,2-Diphenyl bohrium.comfulleropyrrolidine, are recognized for their strong electron-acceptor character, a property inherited from the parent C60 fullerene. rug.nl This capability is fundamental to their application in various technological fields. The functionalization of the C60 cage to form fulleropyrrolidines modifies but does not eliminate this intrinsic property. rsc.org
Comparison with Pristine C60 and Standard Acceptor Materials (e.g., PC61BM)
The functionalization of pristine C60 to create fulleropyrrolidines generally leads to a slight decrease in their electron-accepting ability. This is observed as a negative shift in their reduction potentials compared to C60. rug.nl However, when compared to the widely used standard acceptor material, researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PC61BM), certain N-phenyl bohrium.comfulleropyrrolidine derivatives exhibit comparable or even superior performance in organic photovoltaic (OPV) devices. researchgate.netrsc.orgossila.com
For instance, OPV cells based on specific N-phenyl bohrium.comfulleropyrrolidine derivatives have demonstrated power conversion efficiencies (PCEs) that are on par with or higher than those of standard PC61BM-based devices. researchgate.netrsc.org The electronic properties at the molecular level of these fulleropyrrolidines are found to be similar to those of PC61BM. rsc.orgossila.com This suggests that N-phenyl bohrium.comfulleropyrrolidines are a promising alternative to PC61BM as acceptor materials in OPV applications. rsc.orgossila.com In some cases, devices using these derivatives have achieved high PCEs, reaching up to 7.3%, which is considered top-tier performance for bohrium.comfullerene-based OPVs. rsc.org
Influence of Pyrrolidine (B122466) Ring Functionalization on Electron Affinity
The functionalization of the pyrrolidine ring plays a crucial role in tuning the electronic properties of the fullerene derivative. The nature and position of the substituents on the pyrrolidine ring can significantly impact the electron affinity of the molecule. researchgate.net
Studies have shown that functionalization can enhance the electrophilicity of the C60 core by a considerable margin, in some cases by 23-37%. ntu.edu.tw The introduction of different groups on the pyrrolidine ring allows for the fine-tuning of the energy levels of the molecule. ntu.edu.tw For example, the presence of electron-withdrawing groups can lead to an increase in electron affinity. Conversely, attaching electron-donating groups can have the opposite effect.
The position of the substituents is also critical. For instance, a study comparing different N-phenyl bohrium.comfulleropyrrolidine derivatives in OPV devices revealed that the performance varied significantly depending on the substituent pattern on the pyrrolidine ring. researchgate.net This highlights the importance of precise chemical design in optimizing the electronic properties of these materials for specific applications.
Redox Potentials and Cyclic Voltammetry Studies
Cyclic voltammetry is a key technique used to investigate the electrochemical properties of fulleropyrrolidines, providing valuable insights into their redox behavior and energy levels. rug.nlresearchgate.net
Analysis of Reduction Potentials of the Fullerene Moiety
The fullerene core in fulleropyrrolidines can reversibly accept multiple electrons, a characteristic inherited from pristine C60. rsc.org Cyclic voltammetry studies typically reveal several reversible reduction potentials for these compounds. rsc.org
Upon functionalization of the C60 cage to form a fulleropyrrolidine, the reduction potentials of the fullerene moiety are generally shifted to more negative values compared to pristine C60. rug.nl This negative shift indicates a slightly reduced electron affinity. researchgate.net The extent of this shift is influenced by the nature of the substituents on the pyrrolidine ring. researchgate.net
The following table presents a summary of the first reduction potentials for selected fulleropyrrolidine derivatives compared to C60 and PC61BM.
| Compound | First Reduction Potential (V vs. Fc/Fc+) | Reference |
| C60 | -0.59 | researchgate.net |
| PC61BM | -0.67 | rsc.org |
| N-phenyl- bohrium.comfulleropyrrolidine | -0.68 | rsc.org |
| N-(p-tolyl)- bohrium.comfulleropyrrolidine | -0.69 | rsc.org |
| N-(p-anisyl)- bohrium.comfulleropyrrolidine | -0.70 | rsc.org |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
Impact of N-Phenyl and Other Substituents on Electrochemical Behavior
The substituents on the nitrogen atom of the pyrrolidine ring have a notable impact on the electrochemical behavior of fulleropyrrolidines. N-phenylfulleropyrrolidines, for example, exhibit a similar reduction potential to PC61BM, which contributes to their comparable performance in organic solar cells. researchgate.net
The electronic nature of the substituents on the phenyl ring further tunes the redox potentials. Electron-donating or electron-withdrawing groups on the N-phenyl ring can systematically shift the reduction potentials, following the Hammett relationship. researchgate.netnih.gov This allows for a predictable fine-tuning of the electronic properties of the fulleropyrrolidine.
In general, N-alkyl-substituted fulleropyrrolidines tend to have lower performance in OPV devices compared to their N-phenyl counterparts. rsc.org This difference in performance is attributed to the less basic nature of the N-phenyl derivatives, which appears to be more favorable for efficient charge separation and transport. rsc.org
Long-Range Effects of Multiple Fulleropyrrolidine Moieties in Di(fulleropyrrolidine) Derivatives
Research into di(fulleropyrrolidine) derivatives, where two fulleropyrrolidine units are linked together, has explored the long-range electronic interactions between the fullerene moieties. researchgate.net In some dumbbell-shaped di(fulleropyrrolidine) derivatives connected by a rigid platform, it was observed that the presence of a second fulleropyrrolidine moiety had a negligible long-range effect on the electrochemical properties of the first unit. researchgate.net This suggests that the electronic properties of each fullerene cage in such systems are largely independent.
However, the attachment of a second pyrene (B120774) unit to a fullerene core has been shown to cause a decrease in the LUMO level, indicating an electronic effect. Further investigation is needed to fully understand the complex interplay of electronic effects in these multi-fullerene systems.
Photoabsorption Properties and Electronic Transitions
The electronic absorption characteristics of N,2-Diphenyl researchgate.netfulleropyrrolidine and its derivatives are dominated by the C60 fullerene cage, while being influenced by the pyrrolidine addends. The UV-Vis absorption spectrum of fulleropyrrolidines typically displays bands characteristic of the fullerene core, with some modifications due to the functionalization.
The photoabsorption spectra of fullerene derivatives generally exhibit sharp absorption bands in the UV region and broader, weaker absorptions in the visible range. For instance, pristine C60 in solution shows strong absorptions around 257 nm and 328 nm, and a weaker, symmetry-forbidden transition in the visible region (around 404 nm). The addition of a pyrrolidine ring to the C60 cage, as in N,2-Diphenyl researchgate.netfulleropyrrolidine, breaks the high symmetry (Ih) of the fullerene, which leads to changes in the electronic transitions. This symmetry breaking results in the appearance of new absorption bands and shifts in the existing ones.
Detailed research findings on specific N-aryl fulleropyrrolidine derivatives provide insight into the photoabsorption properties. For example, studies on N-methyl-(4-hexyloxybenzen-2-yl) pyrrolidine (p-HOPF) and its ortho-isomer (o-HOPF) have shown characteristic fullerene derivative absorptions. bohrium.com The UV-Vis spectra of these compounds in 1,2-dichlorobenzene (B45396) exhibit the typical absorption features of researchgate.netfullerene derivatives. bohrium.com Similarly, N-(4-Hydroxyphenyl) fulleropyrrolidine and its monomeric precursor also display these characteristic absorption bands.
The electronic transitions in these molecules are primarily π-π* transitions within the fullerene cage. The intense bands in the UV region are attributed to allowed transitions, while the weaker bands in the visible region are associated with transitions that are forbidden in the highly symmetric C60 but become partially allowed upon functionalization. The substituents on the pyrrolidine ring can further modulate these transitions. For instance, the presence of phenyl groups in N,2-Diphenyl researchgate.netfulleropyrrolidine can lead to additional electronic interactions and slight modifications in the absorption spectrum compared to other derivatives.
Table 1: Photoabsorption Data for C60
| Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| 257 | 175,000 | Hexane |
| 328 | 51,000 | Hexane |
| 404 | - | Hexane |
Data sourced from publicly available spectroscopic databases.
Table 2: Photoabsorption Data for Representative Fulleropyrrolidine Derivatives
| Compound | Wavelength (λmax, nm) | Solvent |
| N-methyl-(4-hexyloxybenzen-2-yl) pyrrolidine (p-HOPF) | ~330, ~430, ~700 | 1,2-dichlorobenzene |
| N-methyl-(2-hexyloxybenzen-2-yl) pyrrolidine (o-HOPF) | ~330, ~430, ~700 | 1,2-dichlorobenzene |
Data adapted from Synthesis and Characterization of Novel Soluble Fulleropyrrolidine Derivatives and Their Photovoltaic Performance. bohrium.com
The data illustrates that the fundamental absorption features of the fullerene core are retained in the derivatives, with some shifts and the appearance of a low-energy absorption band around 700 nm, which is characteristic of many researchgate.netfulleropyrrolidine derivatives.
Advanced Characterization Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic Analysis for Confirmation of Molecular Architecture and Stereochemistry
Spectroscopic techniques are fundamental in confirming the covalent structure and stereochemical arrangement of N,2-Diphenyl bg.ac.rsfulleropyrrolidine. Each method offers a unique window into the molecule's composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrrolidine (B122466) Ring Protons and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of N,2-Diphenyl bg.ac.rsfulleropyrrolidine in solution. By analyzing the chemical shifts and coupling constants of the protons on the pyrrolidine ring, the stereochemistry of the molecule can be unequivocally assigned.
In the ¹H-NMR spectrum of N,2-disubstituted fulleropyrrolidines, the proton attached to the chiral C-2 carbon of the pyrrolidine ring typically appears as a singlet in the range of δ 5.0–5.7 ppm when the substituent is an aryl group. libretexts.org The two diastereotopic protons at the C-5 position of the pyrrolidine ring present as two distinct doublets between δ 4.10 and 5.14 ppm, with a coupling constant of approximately 10 Hz. libretexts.org This splitting pattern is a clear indicator of the fulleropyrrolidine structure. The aromatic protons of the phenyl groups exhibit signals in the δ 6.8–8.7 ppm region. libretexts.org
The ¹³C-NMR spectrum provides further confirmation of the structure. The two sp³ hybridized carbon atoms of the fullerene cage, where the pyrrolidine ring is attached (a 6,6-ring junction), resonate in narrow ranges of δ 76.1–77.1 ppm and δ 68.8–70.8 ppm. libretexts.org The pyrrolidine methine carbon (C-2) bearing the phenyl group shows a resonance around δ 82 ppm, while the pyrrolidine methylene (B1212753) carbon (C-5) appears at approximately δ 67 ppm. libretexts.org The numerous signals observed between δ 135–157 ppm correspond to the 58 sp² carbons of the fullerene core. libretexts.org
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N,2-Diphenyl bg.ac.rsfulleropyrrolidine and Related Derivatives
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrolidine H-2 | 5.0–5.7 (singlet) | ~82 |
| Pyrrolidine H-5 | 4.10–5.14 (two doublets, J ≈ 10 Hz) | ~67 |
| Aromatic Protons | 6.8–8.7 | - |
| Fullerene sp³ Carbons | - | 76.1–77.1 and 68.8–70.8 |
| Fullerene sp² Carbons | - | 135–157 |
Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Stability Mechanisms
Fourier Transform-Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in N,2-Diphenyl bg.ac.rsfulleropyrrolidine and to gain insights into its stability. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.
The FT-IR spectrum of a fulleropyrrolidine derivative will exhibit characteristic absorption bands corresponding to the various components of the molecule. The C-H stretching vibrations of the aromatic phenyl groups and the pyrrolidine ring are typically observed in the region of 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively. researchgate.net The C=C stretching vibrations of the fullerene cage and the aromatic rings will appear in the 1680-1640 cm⁻¹ and 1600-1450 cm⁻¹ regions. The C-N stretching vibration of the pyrrolidine ring is also a key diagnostic peak. The presence of these characteristic bands confirms the successful functionalization of the C₆₀ cage and the integrity of the pyrrolidine and phenyl moieties. The stability of the compound can be assessed by monitoring changes in the FT-IR spectrum over time or under stress conditions; the absence of new peaks corresponding to oxidation or degradation products indicates a stable molecular structure.
Table 2: Expected FT-IR Absorption Frequencies for Key Functional Groups in N,2-Diphenyl bg.ac.rsfulleropyrrolidine
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Alkane C-H (pyrrolidine) | Stretch | 2960-2850 |
| Alkene C=C (fullerene) | Stretch | 1680-1640 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-N (pyrrolidine) | Stretch | 1350-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within N,2-Diphenyl bg.ac.rsfulleropyrrolidine. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are related to the energy difference between these states.
Fullerene C₆₀ itself has a characteristic UV-Vis absorption spectrum. Upon functionalization to form a fulleropyrrolidine, the electronic structure is perturbed, leading to changes in the absorption spectrum. Typically, fulleropyrrolidine derivatives exhibit a strong absorption band around 256 nm and another significant band around 305 nm. libretexts.org A weaker, broad absorption is often observed in the visible region, around 431 nm, which is characteristic of the bg.ac.rsfullerene cage, along with a very weak band near 702 nm. libretexts.org The extended π-conjugation of the fullerene sphere is the primary chromophore. The addition of the diphenylpyrrolidine group can cause slight shifts in these absorption bands, providing evidence of the covalent modification. The extent of conjugation in the molecule directly influences the energy of the electronic transitions; greater conjugation generally leads to absorptions at longer wavelengths (a bathochromic shift). youtube.commdpi.com
Table 3: Typical UV-Vis Absorption Maxima (λₘₐₓ) for N,2-Diphenyl bg.ac.rsfulleropyrrolidine Derivatives
| Absorption Band (nm) | Associated Electronic Transition |
| ~256 | π → π |
| ~305 | π → π |
| ~431 | n → π* or weak π → π* |
| ~702 | Forbidden transition |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of N,2-Diphenyl bg.ac.rsfulleropyrrolidine and for analyzing its fragmentation patterns. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For N,2-Diphenyl bg.ac.rsfulleropyrrolidine, high-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can provide a very accurate molecular weight, confirming the elemental composition. libretexts.org The observed molecular ion peak will correspond to the calculated molecular weight of the compound. Analysis of the fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can offer additional structural information. For instance, the loss of the phenyl groups or cleavage of the pyrrolidine ring would produce fragment ions with specific m/z values, further corroborating the proposed structure.
Advanced Characterization for Material Performance and Interactions
Beyond basic structural confirmation, advanced techniques are used to probe the performance characteristics and intermolecular interactions of N,2-Diphenyl bg.ac.rsfulleropyrrolidine, particularly in the context of materials science.
Raman Spectroscopy for Surface Functionalization and Structural Assessment
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. researchgate.netnih.govresearchgate.net It is particularly useful for assessing the structural integrity and surface functionalization of fullerene derivatives. researchgate.netnih.govresearchgate.net
The Raman spectrum of pristine C₆₀ is characterized by several distinct peaks, with the most intense being the "pentagonal pinch" mode (A g(2)) at approximately 1469 cm⁻¹. When the fullerene cage is functionalized, as in the formation of N,2-Diphenyl bg.ac.rsfulleropyrrolidine, changes in the Raman spectrum are observed. The symmetry of the C₆₀ cage is broken, leading to the appearance of new Raman active modes and shifts in the positions of the existing ones. These changes serve as a spectroscopic fingerprint of the functionalization. researchgate.netnih.gov By analyzing the Raman spectrum, one can confirm the covalent attachment of the diphenylpyrrolidine group to the fullerene core and assess the degree and nature of the functionalization. This technique is also sensitive to intermolecular interactions and can be used to study how these molecules pack in the solid state or interact with other materials. researchgate.netnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection in Mechanistic Investigations
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an indispensable technique for detecting and characterizing species with unpaired electrons, such as radicals. nih.gov In the study of N,2-Diphenyl nih.govfulleropyrrolidine, EPR is particularly valuable for elucidating mechanisms involving electron transfer processes, which are common for fullerene derivatives. Photoexcitation of fullerene-based systems can lead to the formation of radical ion pairs, and EPR spectroscopy provides definitive evidence for their generation and can offer insights into their electronic structure and environment. nih.gov
In a typical mechanistic investigation, a solution of N,2-Diphenyl nih.govfulleropyrrolidine and an electron donor can be irradiated within the EPR cavity. Upon photoinduced electron transfer, a radical pair is formed, consisting of the N,2-Diphenyl nih.govfulleropyrrolidine radical anion ([DPFP]•−) and the donor radical cation (D•+). The resulting EPR spectrum would display signals corresponding to both radical species.
The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor is characteristic of the radical's electronic environment, while hyperfine couplings provide information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N). For the fullerene radical anion, a sharp signal with a g-value slightly less than that of a free electron (ge ≈ 2.0023) is expected, typical for C₆₀-based radical anions. The signal may be further split by the nitrogen nucleus of the pyrrolidine ring.
Time-resolved EPR techniques can be employed to study the kinetics of radical formation and decay, providing crucial data on the lifetime of the charge-separated state, which is a critical parameter for applications in photovoltaics and photocatalysis. mdpi.com
Table 1: Representative EPR Data for a Photo-generated Radical Pair Involving a Fulleropyrrolidine This table illustrates typical data obtained from an EPR experiment. The values are representative for a generic fulleropyrrolidine radical anion and a donor radical cation.
| Radical Species | g-value | Hyperfine Coupling Constant (a) | Assignment |
|---|---|---|---|
| [DPFP]•− | 2.0018 | a(¹⁴N) = 0.8 G | Fulleropyrrolidine radical anion |
| Donor•+ | 2.0045 | Not resolved | Donor radical cation |
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing. researchgate.net
For a complex molecule like N,2-Diphenyl nih.govfulleropyrrolidine, obtaining a single crystal suitable for SC-XRD can be challenging but is essential for unambiguous structural elucidation. The process involves growing a high-quality crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined. mdpi.com
The structural data obtained from SC-XRD would confirm the 1,2-addition pattern on the fullerene cage and establish the stereochemistry of the pyrrolidine ring substituents. It would reveal the precise orientation of the two phenyl groups relative to the fullerene sphere and the pyrrolidine ring. Furthermore, the analysis of the crystal packing can reveal important non-covalent interactions, such as π-π stacking between the fullerene cages or phenyl rings, which influence the material's bulk properties. researchgate.net
While a specific crystal structure for N,2-Diphenyl nih.govfulleropyrrolidine is not publicly available, the table below presents representative crystallographic data for a related substituted pyrrolopyrrole derivative to illustrate the type of information obtained from an SC-XRD experiment.
Table 2: Representative Crystallographic Data for a Substituted Pyrrolopyrrole Derivative This data is for 3-[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-6-phenylpyrrolo[3,4-c]pyrrole-1,4-dione and is provided for illustrative purposes to show the parameters determined by single-crystal X-ray diffraction.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₂H₂₀N₂O₂ |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.450(2) |
| b (Å) | 7.089(4) |
| c (Å) | 17.951(6) |
| α (°) | 84.85(4) |
| β (°) | 86.10(1) |
| γ (°) | 87.41(4) |
| Volume (ų) | 815.0 |
| Z | 2 |
| Temperature (K) | 93 |
Theoretical and Computational Investigations of N,2 Diphenyl 1 Fulleropyrrolidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool to unravel the intricacies of fullerene chemistry, providing detailed insights into the structure, stability, and reactivity of these complex molecules.
Prediction of Molecular Geometry and Electronic Structure
DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in N,2-Diphenyl nih.govfulleropyrrolidine and understanding its electronic landscape. The addition of the pyrrolidine (B122466) ring to the C60 cage disrupts the sp2 hybridization of two carbon atoms, leading to a localized change in the fullerene's geometry. The bond between the two fullerene carbons at the fusion point is elongated compared to the other bonds in the C60 cage.
The electronic structure of N,2-Diphenyl nih.govfulleropyrrolidine is characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in determining the compound's electron-donating and electron-accepting capabilities. For instance, in a related series of N-phenyl nih.govfulleropyrrolidine derivatives, cyclic voltammetry studies have provided insights into their LUMO energy levels, which are pivotal for their application in organic photovoltaics. ucsb.edu DFT calculations complement these experimental findings by providing a detailed map of the electron density distribution and the energies of the molecular orbitals.
Below is a table showcasing representative calculated electronic properties for a fulleropyrrolidine system.
| Property | Calculated Value |
| HOMO Energy | -5.50 eV |
| LUMO Energy | -3.65 eV |
| HOMO-LUMO Gap | 1.85 eV |
| Dipole Moment | 2.5 D |
| Note: These values are illustrative and can vary depending on the specific computational method and basis set used. |
Elucidation of Stereoselectivity by Investigating Transition-State Structures
The formation of N,2-Diphenyl nih.govfulleropyrrolidine via the Prato reaction involves the cycloaddition of an azomethine ylide, generated from N-phenylglycine and benzaldehyde (B42025), to the C60 cage. This reaction can lead to different stereoisomers. Theoretical investigations of the transition-state structures are crucial for understanding and predicting the observed stereoselectivity.
A study on the 1,3-dipolar cycloaddition of azomethine ylides bearing a 1,4-dihydropyridine (B1200194) ring to C60 has shown that the formation of four possible nih.govnih.gov cycloaddition products can be rationalized by computing the transition-state structures for the different cycloaddition pathways. researchgate.net By identifying the transition state with the lowest activation energy, the most likely stereoisomer can be predicted. researchgate.net These calculations often reveal that the stereoselectivity is governed by a complex interplay of steric and electronic factors in the transition state.
Energetic Profiles of Reaction Pathways and Activation Barriers
DFT calculations can map out the energetic landscape of the Prato reaction, providing valuable information on the reaction mechanism. This involves calculating the energies of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state gives the activation barrier, a key parameter that determines the reaction rate.
For the cycloaddition of azomethine ylides to C60, theoretical studies have shown that the reaction proceeds through a concerted mechanism with a single transition state. The activation energies for these reactions are typically low, indicating that the reaction is kinetically favorable. researchgate.net For instance, a theoretical study on the cycloaddition of 1,4-dihydropyridine-containing azomethine ylides to C60, using both semiempirical AM1 and DFT methods, reported activation energies below 5 kcal/mol. researchgate.net
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Reactants to Transition State | < 5 |
| Transition State to Product | Exothermic |
| Note: The values are based on a study of a related fulleropyrrolidine system. researchgate.net |
Semiempirical Methods for Reaction Mechanism Studies
While DFT provides high accuracy, its computational cost can be a limitation for very large systems or for dynamic simulations. Semiempirical methods, such as AM1 (Austin Model 1) and PM3 (Parametrized Model 3), offer a faster alternative for studying reaction mechanisms, albeit with some trade-off in accuracy. nih.gov
These methods have been successfully applied to investigate the 1,3-dipolar cycloaddition of azomethine ylides to C60. researchgate.netresearchgate.net For example, a combined experimental and computational study on the synthesis of several fulleropyrrolidines utilized the AM1 method to compare theoretical and experimental UV-Vis spectra. researchgate.net Another study on the stereoselectivity of the Prato reaction employed AM1 calculations alongside DFT to determine the activation energies of different reaction pathways. researchgate.net These studies demonstrate the utility of semiempirical methods in providing initial insights into the reaction mechanism and complementing more rigorous DFT calculations.
Frontier Molecular Orbital (FMO) Theory in Cycloaddition Reactions and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting the outcome of pericyclic reactions, including the 1,3-dipolar cycloaddition that forms N,2-Diphenyl nih.govfulleropyrrolidine. The theory focuses on the interaction between the HOMO of one reactant and the LUMO of the other.
In the Prato reaction, the azomethine ylide acts as the 1,3-dipole and C60 acts as the dipolarophile. The reaction is typically controlled by the interaction between the HOMO of the azomethine ylide and the LUMO of the C60. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key factor in determining the reactivity. A smaller gap generally leads to a more favorable interaction and a faster reaction.
FMO theory can also explain the regioselectivity of the cycloaddition. The reaction occurs at the positions on both the dipole and the dipolarophile where the orbital coefficients of the interacting HOMO and LUMO are largest, leading to the most effective orbital overlap. For C60, the addition typically occurs at a nih.govnih.gov-junction (the bond between two hexagons) as these sites are more electron-rich and reactive than the nih.govresearchgate.net-junctions.
| Interacting Orbitals | Energy (Illustrative) |
| HOMO (Azomethine Ylide) | -5.2 eV |
| LUMO (C60) | -3.5 eV |
| HOMO-LUMO Gap | 1.7 eV |
| Note: These are representative values to illustrate the concept. |
Quantitative Evaluation of Inductive and Mesomeric Effects of thenih.govFulleropyrrolidine Fragment
The nih.govfulleropyrrolidine fragment exhibits significant electron-withdrawing properties, which can be quantified through a combination of experimental and theoretical methods. A study by Filippone et al. investigated the inductive and mesomeric effects of this fragment by designing a specific nih.govfulleropyrrolidine derivative with a C-H bond alpha to both a carbonyl group and the C60 cage.
By measuring the acidity of this compound, they found a remarkable increase of about 1 x 10^6-fold compared to a similar compound without the fullerene moiety. This enhanced acidity is a direct consequence of the powerful electron-withdrawing nature of the fulleropyrrolidine fragment, which stabilizes the corresponding carbanion.
The study successfully estimated the Hammett (σp) and Taft (σI and σR-) parameters for the nih.govfulleropyrrolidine fragment. These parameters provide a quantitative measure of the electronic influence of the substituent. The results indicated that the electron-withdrawing effect of the fulleropyrrolidine fragment is stronger than that of halogen atoms but less potent than that of carbonyl derivatives.
| Parameter | Estimated Value for Pyr=C60 fragment |
| σp | ~0.45 |
| σI | ~0.35 |
| σR- | ~0.10 |
| Note: These values are estimations based on the findings of Filippone et al. |
This quantitative evaluation is crucial for understanding the electronic behavior of N,2-Diphenyl nih.govfulleropyrrolidine and for designing new fullerene derivatives with tailored electronic properties for various applications.
Applications of N,2 Diphenyl 1 Fulleropyrrolidine and Its Derivatives in Materials Science
Organic Thin-Film Transistors (OFETs)
Ambient Stability of Fulleropyrrolidine-based OFETs
The stability of organic field-effect transistors (OFETs) under ambient conditions is a critical factor for their practical application. Fulleropyrrolidine-based OFETs, particularly n-channel devices, have been the subject of research to enhance their operational stability in air. The stability of these devices is largely influenced by the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the organic semiconductor and its morphology, especially its resistance to moisture. rsc.orgresearchgate.net
Generally, a deep LUMO level is required for an n-type semiconductor to be stable in an ambient environment, as it makes the material less susceptible to oxidation by atmospheric oxygen and moisture. However, research indicates that deep LUMO levels alone are not sufficient to guarantee stability. rsc.org The molecular structure, particularly the presence of hydrophobic side chains or end groups, plays a crucial role in preventing moisture from infiltrating the active layer, which is a primary cause of device degradation. rsc.orgmdpi.com
For instance, studies on core-substituted napthalenediimide (NDI) derivatives have shown that incorporating fluorinated end groups significantly improves the ambient stability of n-type OFETs. rsc.orgmdpi.com These hydrophobic groups act as a protective barrier against humidity. In one study, an NDI derivative with fluoroalkyl chains (NDIFCN2) showed only a 6% decrease in electron mobility over 27 days under ambient conditions with ~65% relative humidity. rsc.org In contrast, a similar derivative with alkyl chains (EHNDICN2) experienced a ~65% decrease in mobility, despite having a deep LUMO level. rsc.org This highlights the critical role of hydrophobicity in achieving ambient-stable OFETs. While specific long-term stability data for OFETs based solely on N,2-Diphenyl nih.govfulleropyrrolidine is not extensively documented in the reviewed literature, the principles derived from similar fullerene derivatives are directly applicable. The phenyl groups in N,2-Diphenyl nih.govfulleropyrrolidine can contribute to the material's morphological stability and hydrophobicity, which are advantageous for ambient operation.
Table 1: Ambient Stability of Selected n-type OFET Materials
| Material | End/Side Groups | LUMO Level (eV) | Mobility Decrease (after ~25-27 days) | Ref |
| NDIFCN₂ | Perfluorinated | -3.88 | ~6% | rsc.org |
| EHNDICN₂ | Alkyl | -4.31 | ~65% | rsc.org |
Perovskite Solar Cells (PSCs)
Fulleropyrrolidine derivatives have emerged as key components in enhancing the performance and stability of perovskite solar cells (PSCs). Their primary roles are as interfacial layers that facilitate efficient electron extraction and passivate defects within the perovskite structure.
Utilization as Interfacial Layers for Defect Passivation and Electron Extraction
The nitrogen atom in the pyrrolidine (B122466) ring and other functional groups can act as Lewis bases, donating electrons to the under-coordinated Pb²⁺ ions (Lewis acids) at the perovskite surface. researchgate.netnih.gov This interaction passivates the defects, reducing non-radiative recombination. For example, the amine group in DPC60 has been shown to effectively enhance the chemical interaction with the perovskite, leading to improved defect passivation. researchgate.net This passivation is crucial for achieving high power conversion efficiencies (PCE).
Furthermore, the LUMO energy level of fulleropyrrolidines is typically well-aligned with the conduction band of the perovskite material, which facilitates efficient electron extraction from the perovskite layer and injection into the ETL. researchgate.net This improved charge extraction contributes to a higher Jsc. The use of a DPC60 interfacial layer in a planar PSC resulted in an increase in PCE from 18.8% for the bare device to 20.4%. researchgate.net
Strategies for Improved Reproducibility and Device Performance in PSCs
A significant challenge in the development of PSCs is the reproducibility of high-performance devices. The deposition of the perovskite layer can sometimes damage underlying layers, and the crystallization process of the perovskite itself can be difficult to control. Fulleropyrrolidine derivatives offer several strategies to address these challenges.
One effective strategy is the use of fulleropyrrolidines that are poorly soluble in the solvents used for perovskite deposition, such as DMF or DMSO. For instance, 2,5-diphenyl C60 fulleropyrrolidine (DPC60) has low solubility in these solvents, which prevents the interfacial layer from being washed away during the fabrication process. researchgate.net This leads to more consistent film formation and, consequently, higher reproducibility of device performance. researchgate.net
Another strategy involves using fulleropyrrolidine derivatives as additives in the perovskite precursor solution. Spatially isomeric pyridyl-substituted fulleropyrrolidines, for example, have been shown to regulate the crystallization kinetics of tin-based perovskites. nih.gov These molecules interact with perovskite colloidal particles, enlarging their size and slowing down the crystallization rate. nih.gov This leads to higher-quality perovskite films with reduced defect density and improved device efficiency and stability. nih.gov The hydrophobic nature of fulleropyrrolidine layers can also improve the crystallinity of the perovskite film and protect it from moisture, further enhancing device stability. researchgate.net A device with a DPC60 interlayer retained 82% of its initial efficiency after 200 hours of continuous 1-sun irradiation. researchgate.net
Table 2: Performance of PSCs with Fulleropyrrolidine Interfacial Layers
| Device Configuration | Interfacial Layer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Ref |
| Planar PSC | None (Bare SnO₂) | 18.8 | 1.10 | 23.01 | 74.2 | researchgate.net |
| Planar PSC | DPC60 | 20.4 | 1.12 | 23.45 | 77.5 | researchgate.net |
| Tin-based PSC | PPF4 + C60BB | 16.05 | 0.93 | 24.38 | 70.8 | nih.gov |
Supramolecular Assemblies and Donor-Acceptor Systems
The strong electron-accepting nature of the fullerene cage makes N,2-Diphenyl nih.govfulleropyrrolidine a fundamental component in the construction of artificial photosynthetic systems. By covalently linking it to electron-donating molecules, it is possible to create systems that undergo efficient photoinduced electron transfer, leading to charge-separated states that can be studied to understand the fundamental processes of energy conversion. ucm.esacs.org
Covalently Linked Donor-Fullerene Systems for Photoinduced Electron Transfer
In donor-acceptor (D-A) systems, a photosensitizer (donor) absorbs a photon and transfers an electron to an acceptor, in this case, the fulleropyrrolidine. The covalent linkage ensures a fixed distance and orientation between the donor and acceptor, allowing for systematic studies of the electron transfer process. acs.org The pyrrolidine ring itself can serve as a rigid spacer to control the distance between the donor and the C60 cage.
A variety of donor molecules have been linked to fulleropyrrolidines, including porphyrins, phytochlorins, and phthalocyanines, which are excellent light absorbers. researchgate.net Upon photoexcitation of the donor, an electron is transferred to the fullerene moiety, creating a charge-separated state (D⁺-A⁻). The efficiency and lifetime of this charge-separated state are critical for potential applications in solar energy conversion. ucm.es
For example, in phytochlorin- nih.govfullerene dyads linked by a pyrrolidine spacer, fast intramolecular photoinduced electron transfer was observed in polar solvents. The rate of formation of the charge-transfer state was estimated to be on the order of 10¹¹ s⁻¹, with recombination rates around 10¹⁰ s⁻¹. These studies provide valuable insights into the kinetics of charge transfer in covalently linked systems.
Fulleropyrrolidine Triads and Dyads for Charge Separation Studies
To further understand and control charge separation and recombination, more complex molecular architectures such as dyads (one donor, one acceptor) and triads (e.g., donor-acceptor-donor or donor-bridge-acceptor) are synthesized. researchgate.netnih.gov These systems allow for the investigation of factors like the nature of the covalent bridge, the solvent polarity, and the energy levels of the components on the charge transfer dynamics.
Femtosecond transient absorption spectroscopy is a key technique used to follow the ultrafast processes of charge separation and recombination. researchgate.netnih.gov In studies of diketopyrrolopyrrole–fullerene triads, photoexcitation leads to energy transfer to the fullerene, followed by electron transfer. researchgate.net The rates of charge separation and recombination were found to be highly dependent on the solvent, occurring faster in more polar solvents. researchgate.net For instance, charge separation time constants were measured to be between 18 and 47 picoseconds. researchgate.net
In pyrrolyl-bridged BODIPY–fullerene dyads, the pyrrole (B145914) bridge was found to facilitate electronic communication between the donor and acceptor, leading to faster charge separation compared to other linkers. nih.gov The study of these systems is fundamental to designing molecular systems with long-lived charge-separated states, which is a key goal for artificial photosynthesis and molecular electronics. acs.org
Table 3: Kinetic Data for Photoinduced Processes in Fulleropyrrolidine-based Systems
| System | Process | Solvent | Rate Constant (k) or Lifetime (τ) | Ref |
| Zn-Phytochlorin-Fulleropyrrolidine Dyad | CT State Formation | Benzonitrile | k ≈ 1.6 x 10¹¹ s⁻¹ | |
| Zn-Phytochlorin-Fulleropyrrolidine Dyad | CT State Recombination | Benzonitrile | k ≈ 4.8 x 10¹⁰ s⁻¹ | |
| DPP-T1-Fullerene Triad | Charge Separation | Toluene (B28343) | τ ≈ 47 ps | researchgate.net |
| DPP-T1-Fullerene Triad | Charge Separation | ODCB | τ ≈ 18 ps | researchgate.net |
| BODIPY-Pyrrole-Fullerene Dyad | Charge Recombination | Toluene | Populates Triplet State | nih.gov |
| BODIPY-Pyrrole-Fullerene Dyad | Charge Recombination | Benzonitrile | Direct to Ground State | nih.gov |
Cooperative Recognition in Heteroditopic Receptors
The unique electronic and structural characteristics of fulleropyrrolidines make them ideal building blocks for complex supramolecular systems known as heteroditopic receptors. These receptors are designed with multiple, distinct binding sites to simultaneously or cooperatively bind different guest species, such as an ion pair. nih.govtandfonline.com The concept of cooperativity is central, where the binding of one guest at one site influences the binding affinity of another guest at a second site.
A notable example is a C2 symmetrical fullero-bis(pyrrolidine) conjugated with a dibenzo nih.govcrown-6 macrocycle. researchgate.net This novel heteroditopic receptor was specifically designed and synthesized to exhibit cooperative anion recognition. researchgate.net The crown ether portion of the molecule acts as a binding site for cations, such as potassium ions (K+), while the fullerene-pyrrolidine moiety provides a distinct environment for anion binding.
Research findings have demonstrated that when a potassium ion is captured within the crown ether cavity, the receptor's selectivity for binding dihydrogen phosphate (B84403) (H₂PO₄⁻) anions is significantly enhanced. researchgate.net This cooperative effect is attributed to favorable electrostatic interactions established upon cation binding. Spectroscopic studies, including fluorimetry, UV-vis, and ¹H NMR titrations, along with cyclic voltammetry, have confirmed this enhanced electrochemical and binding response. researchgate.net These studies verified the distinct binding sites for both the potassium ion and the dihydrogen phosphate anion within the single receptor molecule, showcasing a sophisticated level of molecular recognition. researchgate.net
Photocatalysis and CO₂ Photoreduction
Fulleropyrrolidine derivatives are emerging as highly effective, long-lived, metal-free catalysts for the photoreduction of carbon dioxide (CO₂), a critical process for converting a greenhouse gas into valuable chemical fuels. bohrium.comrsc.org
Chromatic Fulleropyrrolidines as Long-Lived Metal-Free Catalysts for CO₂ Photoreduction
Scientists have developed novel "chromatic" fulleropyrrolidines that are specifically engineered for enhanced light absorption and catalytic activity. bohrium.com An exemplary catalyst is a fulleropyrrolidine functionalized with 4,7-di(thiophen-2-yl)benzo[c] bohrium.comrsc.orgresearchgate.netthiadiazole, referred to as DTBT-C₆₀. bohrium.com This compound has demonstrated high efficiency in the photocatalytic reduction of CO₂ to carbon monoxide (CO).
Under simulated solar illumination (AM1.5G), the DTBT-C₆₀ catalyst achieved a notable CO yield of 144 μmol per gram of catalyst over a 24-hour period. bohrium.com One of the most significant advantages of this system is its remarkable durability. The catalyst has shown sustained activity for over a week, which is a crucial factor for practical and large-scale applications in photochemical CO₂ conversion. bohrium.com Isotope labeling experiments further confirmed that water molecules can serve as the electron source for reactivating the catalyst during the reaction cycle. bohrium.com
| Catalyst | Product | Illumination | Duration (h) | Yield (μmol g⁻¹) |
| DTBT-C₆₀ | CO | AM1.5G | 24 | 144 |
Mechanism of Enhanced Photocatalytic Activity and Exciton (B1674681) Dissociation
The enhanced performance of chromatic fulleropyrrolidines like DTBT-C₆₀ stems from their unique molecular architecture. The structure consists of a C₆₀ fullerene cage, which is an excellent electron acceptor, covalently linked to a chromophore (the DTBT moiety), which is a strong light-absorbing unit. bohrium.comrsc.org
This dyad structure leads to several key advantages:
Broadened Light Absorption: The chromophore extends the molecule's light absorption into the visible region of the solar spectrum, allowing for more efficient harvesting of solar energy compared to unmodified fullerenes. rsc.org
Efficient Exciton Dissociation: Upon photoexcitation, an exciton (a bound electron-hole pair) is generated. The fullerene's high electron affinity facilitates the rapid and effective dissociation of this exciton. The electron is transferred to the C₆₀ cage, and the hole remains on the chromophore, leading to efficient charge separation—a critical step in photocatalysis. bohrium.comrsc.org
Fullerene Polymers and Composites
Fulleropyrrolidines serve as versatile monomers for the creation of novel polymers and advanced composite materials with tailored properties for specific technological applications. researchgate.netbohrium.com
Synthesis and Polymerization Processes of Fulleropyrrolidine-based Monomers
A robust method for creating fullerene-based polymers involves the synthesis of fulleropyrrolidine monomers that can undergo polymerization. The process typically begins with the functionalization of C₆₀ to create a fulleropyrrolidine containing a reactive group, such as a hydroxyl (-OH) group. researchgate.netresearchgate.net This is often achieved through a [3+2] cycloaddition of an azomethine ylide to the fullerene cage. researchgate.netrsc.orgresearchgate.net
The key steps in the synthesis and polymerization are:
Monomer Synthesis: The hydroxyl-functionalized fulleropyrrolidine is reacted with acryloyl chloride in the presence of a base. This reaction attaches a polymerizable acrylic group to the fulleropyrrolidine, forming the monomer. researchgate.netresearchgate.net
Polymerization: The fulleropyrrolidine monomer is then polymerized using a free-radical initiator, such as benzoyl peroxide. researchgate.netrsc.org The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF), which can dissolve both the monomer and the resulting polymer. researchgate.net
By using fulleropyrrolidines with one or multiple hydroxyl groups, both linear and more complex branched or crosslinked polymers can be synthesized, allowing for control over the final material's properties, such as C₆₀ content and molecular weight. rsc.orgresearchgate.net
Integration into Composite Materials for Specific Applications
Fulleropyrrolidine derivatives and the polymers derived from them are integrated into composite materials, most notably for applications in organic electronics. Their primary role is often as an electron acceptor material in the active layer of bulk-heterojunction organic photovoltaic (OPV) cells. bohrium.com
In these devices, the fulleropyrrolidine derivative is blended with a conjugated polymer that acts as the electron donor. The efficiency of the solar cell depends heavily on the electronic properties and morphology of this donor-acceptor blend. N-phenyl nih.govfulleropyrrolidines have been investigated as promising alternatives to the widely used PC₆₁BM. bohrium.com
Research has shown that OPV devices fabricated with certain N-phenyl nih.govfulleropyrrolidine derivatives as the acceptor and a low-bandgap polymer donor (like PTB7) can achieve power conversion efficiencies (PCEs) up to 7.3%. bohrium.com This level of performance is among the highest for nih.govfullerene-based OPV devices and demonstrates that these fulleropyrrolidines are highly effective acceptor materials, rivaling or even surpassing the standard PC₆₁BM in some cases. bohrium.com The ability to tune the substituents on the pyrrolidine ring allows for the optimization of the electronic properties to better match the donor polymer, enhancing device performance.
Future Research Directions and Perspectives in N,2 Diphenyl 1 Fulleropyrrolidine Chemistry
Development of Novel and Green Synthetic Methodologies
The traditional synthesis of N,2-Diphenyl rsc.orgfulleropyrrolidine, often achieved through the Prato reaction, which involves the 1,3-dipolar cycloaddition of an azomethine ylide to C60 fullerene, is effective but presents opportunities for improvement. researchgate.netresearchgate.netbohrium.com Future research will likely focus on developing more sustainable and efficient synthetic routes.
A promising area of exploration is the use of metal-free synthesis. Recent studies have demonstrated the successful synthesis of various fulleropyrrolidines without the need for metal salts, which are often expensive and can lead to product contamination. nih.govresearchgate.net For instance, a one-step thermal reaction of rsc.orgfullerene with primary or secondary amines in the presence of paraformaldehyde has yielded N-alkyl-2,5-unsubstituted/monosubstituted fulleropyrrolidines in moderate to excellent yields. researchgate.netresearchgate.net Another metal-free approach involves the reaction of rsc.orgfullerene with amines and 2,2-disubstituted acetaldehydes, affording novel fulleropyrrolidin-2-ols. nih.gov These methods offer a more straightforward and practical route to organofullerenes with a broad substrate scope and excellent functional group tolerance. nih.gov
Advanced Structural and Electronic Modulation for Enhanced Performance
The performance of N,2-Diphenyl rsc.orgfulleropyrrolidine in various applications is intrinsically linked to its molecular structure and electronic properties. Future research will concentrate on the strategic modification of its structure to fine-tune these properties for specific functions.
Systematic investigations into the influence of different substituents at the pyrrolidine (B122466) ring's nitrogen and carbon atoms (C-2) are crucial. researchgate.net By introducing various moieties, researchers can modulate the compound's electrochemical properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level. researchgate.netresearchgate.net For example, attaching hexyloxy-substituted aryl rings to the basic N-methylfulleropyrrolidine structure has been shown to raise the LUMO energy level, which is beneficial for applications in organic photovoltaic (OPV) devices. researchgate.net
Computational studies, particularly using density functional theory (DFT), will play a vital role in predicting how different functional groups affect the electronic structure. rsc.org Research has shown that functionalizing C60 with pyrrolidines containing –NH2, NO, or NO2 groups can transform it into an n-type semiconductor and significantly enhance its electrophilicity. rsc.org This ability to tune electronic properties is critical for optimizing the performance of N,2-Diphenyl rsc.orgfulleropyrrolidine in electronic devices.
Exploration of New Applications in Emerging Technologies
While N,2-Diphenyl rsc.orgfulleropyrrolidine has shown great promise as an electron acceptor in organic solar cells, its potential extends to other emerging technologies. researchgate.netnih.gov Future research will explore its utility in a wider range of applications.
One such area is in n-channel organic field-effect transistors (OFETs). Soluble rsc.orgfulleropyrrolidine derivatives, including N-phenyl substituted versions, have demonstrated high electron mobility and ambient stability, making them suitable for use as the active layer in OFETs. nih.gov Further research into molecular doping, for instance with polyethyleneimine (PEI), could lead to even higher charge-carrier mobility and improved operational stability. nih.gov
Another potential application lies in the field of photodynamic therapy (PDT). The unique photophysical and photochemical properties of fullerenes, including their ability to generate reactive oxygen species upon photoexcitation, make them promising photosensitizers for killing cancer cells and pathogenic microorganisms. bohrium.com Functionalization of the fullerene cage with groups that enhance water solubility and biological targeting is key, and the versatility of fulleropyrrolidine chemistry offers a powerful platform for developing new PDT agents. bohrium.com
The development of novel fullerene polymers is another exciting frontier. By incorporating functionalized fulleropyrrolidines into polymer chains, it is possible to create materials with tailored optical and conductive properties. bohrium.comresearchgate.net These polymers could find applications in sensors, charge storage devices, and advanced solar cells. researchgate.net
Deeper Understanding of Structure-Property-Performance Relationships through Integrated Approaches
A comprehensive understanding of the relationship between the molecular structure, material properties, and device performance of N,2-Diphenyl rsc.orgfulleropyrrolidine is essential for its rational design and optimization. Future research will increasingly rely on integrated approaches that combine experimental synthesis and characterization with computational modeling.
For instance, in the context of organic solar cells, grazing incidence X-ray scattering (GIXS) and grazing incidence wide-angle X-ray scattering (GIWAXS) can provide crucial insights into the morphology of the active layer thin films. chemrxiv.org This morphological information, when correlated with the molecular structure of the fulleropyrrolidine derivative and the resulting device performance, can help elucidate the factors that govern efficiency.
Computational studies will be instrumental in mapping these complex relationships. By constructing large computational databases of fullerene isomers and their properties, researchers can identify trends and correlations that guide experimental efforts. memphis.edu For example, understanding how the HOMO-LUMO gap correlates with stability and solubility can inform the design of fullerene derivatives with tailored electronic properties for specific applications. memphis.edu
Continuous Improvement in Computational Prediction and Experimental Validation
The synergy between computational prediction and experimental validation is a powerful engine for scientific discovery. In the context of N,2-Diphenyl rsc.orgfulleropyrrolidine chemistry, this interplay will continue to be a major driver of progress.
Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can be used to predict various properties of new fulleropyrrolidine derivatives before they are synthesized. scienceopen.com This "presynthesis prediction" approach can save significant time and resources by prioritizing the most promising candidates for experimental investigation.
Experimental validation of computational predictions is equally important. Techniques like cyclic voltammetry can be used to measure the electrochemical properties of newly synthesized compounds, providing direct feedback to refine and improve the accuracy of computational models. researchgate.netresearchgate.net Similarly, the performance of these compounds in actual devices, such as solar cells or transistors, provides the ultimate test of their predicted utility. nih.govnih.gov
As computational power increases and theoretical models become more sophisticated, the predictive accuracy of these methods will continue to improve. This, in turn, will accelerate the pace of discovery and innovation in the field of N,2-Diphenyl rsc.orgfulleropyrrolidine chemistry, paving the way for the development of next-generation materials with unprecedented performance.
Q & A
Q. How can N,2-Diphenyl[60]fulleropyrrolidine be synthesized with controlled stereochemistry?
The stereochemistry (cis/trans isomerism) of fulleropyrrolidine derivatives is influenced by the choice of amine substituents and reaction conditions. For example, using N-methylbenzylamine with ferric perchlorate yields the trans-isomer, while N,N-dibenzylamine produces the cis-isomer due to steric hindrance during azomethine ylide formation . Magnesium perchlorate-mediated reactions with aryl aldehydes and amines also enable selective synthesis of symmetrical 2,5-diaryl derivatives, with computational studies (B3LYP/6-31G(d)) confirming the stability of syn-azomethine ylides favoring cis-isomers .
Q. What spectroscopic and analytical methods are used to characterize fulleropyrrolidine derivatives?
Key techniques include:
Q. How can the morphology of fulleropyrrolidine-based nanomaterials be controlled?
The liquid-liquid interfacial precipitation (LLIP) method allows morphology tuning by varying substituents on the C60 cage and solvent polarity. For instance, monosubstituted groups alter crystallization dynamics, enabling tailored nanostructures for optoelectronic applications .
Q. What factors determine the stabilization effect of fulleropyrrolidine derivatives on nitrocellulose (NC/NG)?
Bisadducts exhibit superior stabilization compared to monoadducts due to enhanced nitroxide radical absorption, as shown by EPR. The stabilization correlates with the number of addition sites on the C60 cage .
Advanced Research Questions
Q. How do substituent groups influence the electrochemical and photophysical properties of fulleropyrrolidine derivatives?
Substituent steric effects (e.g., t-Bu vs. Me groups) modulate reaction kinetics and solubility. For example, bulkier groups reduce cycloaddition rates due to hindered dipole formation . Electrochemical studies reveal that rigid fumaryl/isophthaloyl diamide platforms in dumbbell-shaped derivatives induce long-range electronic effects, altering reduction potentials .
Q. What computational approaches predict the reactivity and electronic structure of fulleropyrrolidine derivatives?
- Density Functional Theory (DFT) explains regioselectivity in cycloaddition reactions and correlates substituent effects with reaction barriers .
- Molecular Electrostatic Potential (MESP) mapping identifies nucleophilic/electrophilic sites, guiding functionalization strategies. For example, para-substituted derivatives show distinct dipole moments compared to ortho/meta isomers .
Q. How can the radical scavenging efficiency of fulleropyrrolidine derivatives be quantitatively assessed?
Chemiluminescence assays using pyrogallol autoxidation measure superoxide radical (O₂⁻•) scavenging. Fulleropyrrolidine dicarboxylic acid achieves ~70% efficiency at 3.0×10⁻⁴ mol·L⁻¹, attributed to preserved C60 π-system integrity .
Q. What strategies enhance the solubility of fulleropyrrolidine derivatives for supramolecular applications?
Introducing hydrophilic groups (e.g., methoxyethoxyethyl chains) improves solubility in chlorobenzene and dichlorobenzene, critical for thin-film device fabrication. Hydrazone-functionalized derivatives also enable coordination studies in supramolecular assemblies .
Q. How do fulleropyrrolidine derivatives compare to conventional acceptors like PCBM in organic photovoltaics?
N-Methoxyethoxyethyl-2-(2-methoxyphenyl)fulleropyrrolidine achieves a power conversion efficiency (PCE) of 3.44% with P3HT, outperforming [C60]-PCBM under identical conditions. This is attributed to improved charge separation and film morphology .
Q. How does N-oxide functionalization alter the properties of fulleropyrrolidine derivatives?
Oxidation with peracids selectively converts pyrrolidine amines to N-oxides, confirmed by ¹H NMR (AB quartet splitting) and ¹⁵N isotope labeling. N-Oxides exhibit enhanced thermal stability and redox activity, broadening applications in molecular electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
